(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone" features a bicyclic 8-azabicyclo[3.2.1]octene core fused to a 4-methyl-1,2,3-thiadiazole ring via a methanone linkage. The bicyclo[3.2.1]octene scaffold is structurally analogous to tropane alkaloids, which are known for their pharmacological relevance in modulating neurotransmitter systems (e.g., cocaine, atropine) . The methyl substituent at the 4-position of the thiadiazole likely improves lipophilicity, influencing bioavailability and metabolic stability.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-10(16-13-12-7)11(15)14-8-3-2-4-9(14)6-5-8/h2-3,8-9H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSZGRXOVQPHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a bicyclic organic molecule notable for its complex structure and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are often studied for their pharmacological properties, particularly in the context of central nervous system (CNS) effects and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.32 g/mol. The unique bicyclic structure incorporates a nitrogen atom within the ring system, which is characteristic of many biologically active compounds.
Structural Characteristics:
- Bicyclic Framework : The azabicyclo[3.2.1]octane structure contributes to the compound's rigidity and spatial configuration.
- Thiadiazole Moiety : The presence of the 4-methyl-1,2,3-thiadiazole enhances its potential interaction with biological targets due to its electron-withdrawing properties.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, including:
1. Muscarinic Receptor Modulation
Studies have shown that azabicyclic compounds can interact with muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is implicated in cognitive function and memory processes. For instance, derivatives of azabicyclo[3.3.0]octane have demonstrated strong binding affinities to mAChRs, suggesting that this compound may similarly affect cholinergic signaling pathways .
2. Neuroprotective Effects
The compound's potential neuroprotective properties are hypothesized based on its ability to modulate neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have indicated that related compounds can improve cognitive deficits in animal models by enhancing cholinergic transmission and reducing oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or structural analogs:
Table 1: Summary of Biological Activities
| Compound Name | Activity | Reference |
|---|---|---|
| 1-Azabicyclo[3.3.0]octane Derivatives | M1 Muscarinic Receptor Binding | |
| Thiadiazole Derivatives | Neuroprotective Activity | |
| Tropane Alkaloids | CNS Effects |
Experimental Findings
In vivo studies using rodent models have demonstrated that certain derivatives of azabicyclo compounds can enhance memory retention and reduce scopolamine-induced amnesia. These findings support the hypothesis that this compound may possess similar cognitive-enhancing properties.
The proposed mechanism of action for this compound involves:
- Receptor Binding : Affinity for mAChRs leads to increased acetylcholine activity in synaptic clefts.
- Neurotransmitter Modulation : Influences levels of key neurotransmitters such as dopamine and serotonin, potentially improving mood and cognitive functions.
Scientific Research Applications
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a bicyclic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to inhibit key proteins involved in cancer cell survival and proliferation, such as heat shock protein 90 (Hsp90). Inhibition of Hsp90 disrupts the maturation of oncoproteins, leading to apoptosis in cancer cells.
- In Vitro Studies : Research has shown that the compound can effectively induce apoptosis in human colorectal cancer cells with IC50 values indicating high potency.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Preliminary studies indicate its potential use in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.
Synthetic Methodologies
The synthesis of This compound typically involves several steps:
Synthetic Route Overview
- Formation of the Azabicyclo Core : This is commonly achieved through cyclization reactions involving suitable precursors.
- Thiadiazole Integration : The incorporation of the thiadiazole moiety can be performed using coupling reactions that attach the thiadiazole group to the bicyclic core.
Optimization Techniques
Efforts to optimize synthetic routes focus on enhancing yield and purity while minimizing environmental impact through green chemistry practices.
Study 1: Antiproliferative Activity
In a study assessing the effects of the compound on human cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| LoVo | 0.02 | Hsp90 inhibition |
| SW620 | 0.05 | Induction of apoptosis |
| MCF7 | 0.10 | Cell cycle arrest |
The results indicated significant efficacy against colorectal and breast cancer cells.
Study 2: Neuroprotection
Preliminary findings from animal models suggest that treatment with the compound can reduce neuroinflammation and promote neuronal survival under stress conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Heterocycle Variations
The following compounds share the 8-azabicyclo[3.2.1]octene core but differ in substituent heterocycles:
Key Observations :
- Thiadiazole vs. Triazole : The thiadiazole (target) contains sulfur, which increases electronegativity and may enhance hydrophobic interactions compared to the nitrogen-dense triazole . The triazole’s higher polarity could improve aqueous solubility but reduce membrane permeability.
- Thiadiazole vs.
Pharmacological Implications
- Thiadiazole Derivatives : 1,2,3-Thiadiazoles are associated with antimicrobial and antiviral activities, as seen in sulfathiazole antibiotics . The methyl group in the target compound may enhance metabolic stability by sterically shielding reactive sites.
- Triazole Derivatives : 1,2,3-Triazoles (e.g., in ) are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Their nitrogen-rich structure may confer higher metabolic liability.
Physicochemical Properties (Theoretical Comparison)
| Property | Target Compound | Triazole Analog | Fluoronitrophenyl Analog |
|---|---|---|---|
| LogP (Predicted) | ~1.8 | ~1.2 | ~2.5 |
| Polar Surface Area (Ų) | ~65 | ~75 | ~85 |
| Solubility (mg/mL) | Moderate (0.1–1) | High (>1) | Low (<0.1) |
Notes:
- The thiadiazole’s sulfur atom contributes to moderate lipophilicity (LogP ~1.8), balancing solubility and permeability.
- The fluoronitrophenyl analog’s high LogP (~2.5) suggests strong membrane penetration but poor aqueous solubility .
Q & A
Basic Research Questions
Q. What are the standard methodologies for confirming the stereochemical configuration of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone?
- Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For example, analogous bicyclic azabicyclo structures (e.g., ) were resolved using single-crystal diffraction, with torsion angles (e.g., N1–C11–C13–C12 = −30.4°) confirming spatial arrangements. Chiral HPLC with polysaccharide-based columns can also validate enantiomeric purity, referencing retention times against known standards .
Q. How can researchers optimize the synthesis of the 8-azabicyclo[3.2.1]octane core for this compound?
- Answer : The bicyclic core is typically synthesized via intramolecular cyclization. For example, Theravance, Inc. ( ) used benzyl-protected intermediates in a multi-step route involving reductive amination and deprotection. Key steps include controlling ring strain via temperature (e.g., reflux in THF at 70°C) and using catalysts like Pd/C for hydrogenolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the enantiomerically pure product .
Q. What analytical techniques are recommended for characterizing the thiadiazole moiety in this compound?
- Answer : LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 305.2). FT-IR spectroscopy identifies thiadiazole C=N stretches (~1600 cm⁻¹) and S–N vibrations (~680 cm⁻¹). H NMR (500 MHz, CDCl₃) detects aromatic protons of the thiadiazole ring at δ 8.2–8.5 ppm, with coupling constants verifying substitution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in antifungal or receptor-binding assays (e.g., 5-HT4 agonism in vs. antifungal activity in ) may arise from divergent assay conditions. For example:
Q. What strategies improve stereochemical fidelity during the coupling of the thiadiazole and azabicyclo moieties?
- Answer : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) minimizes racemization. For example, achieved >95% enantiomeric excess (ee) via a Sharpless epoxidation analog. Reaction monitoring via polarimetry or chiral GC-MS at intermediate stages ensures fidelity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., 5-HT4 receptor PDB: 6WGT) identifies key binding residues. For the thiadiazole moiety, electrostatic potential maps highlight nucleophilic regions (e.g., sulfur atoms) for covalent bonding. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?
- Answer : Key issues include:
- Catalyst cost : Transition to heterogeneous catalysts (e.g., immobilized Rh complexes) reduces expenses.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches.
- Yield optimization : reports 45% yield at lab scale; DOE (design of experiments) can identify critical parameters (e.g., solvent polarity, temperature gradients) for improvement .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacokinetic studies?
- Answer : Formulate as a DMSO stock solution ( ) or use cyclodextrin-based carriers. For in vivo assays, administer via nanoemulsions (e.g., Tween-80/lecithin) to enhance bioavailability. Solubility parameters (logP ≈ 2.8) predict compatibility with lipid-based delivery systems .
Q. What protocols validate the absence of toxic intermediates in synthesis?
- Answer : LC-MS/MS monitors for benzyl chloride (m/z 126.9) or thiourea derivatives (m/z 152.0) during synthesis. Accelerated degradation studies (40°C/75% RH for 14 days) under ICH guidelines identify impurity profiles. Toxicity screening via Ames test (S. typhimurium TA98) ensures mutagenicity compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
